7-(2,3-Dichlorophenyl)-7-oxoheptanoic acid

Overview

Description

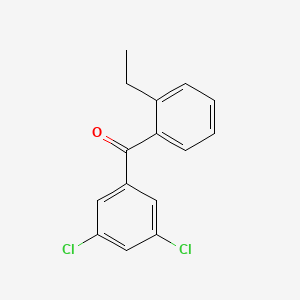

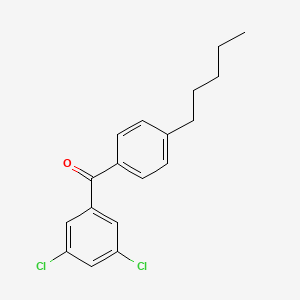

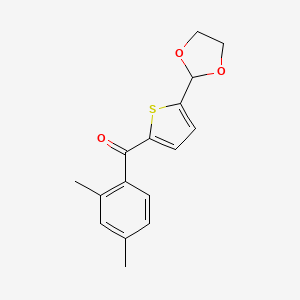

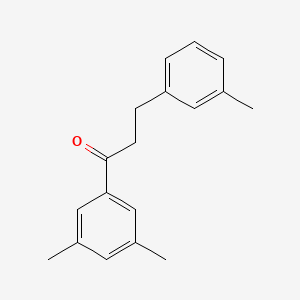

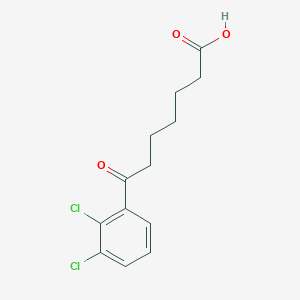

The compound “7-(2,3-Dichlorophenyl)-7-oxoheptanoic acid” is a carboxylic acid with a heptanoic acid backbone, an oxo group at the 7th carbon, and a 2,3-dichlorophenyl group also attached to the 7th carbon .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . The dichlorophenyl group would likely have a planar structure due to the sp2 hybridization of the carbon atoms in the ring. The heptanoic acid backbone would likely have a more flexible structure due to the sp3 hybridization of its carbon atoms .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The carboxylic acid group (-COOH) is acidic and can react with bases to form a carboxylate ion. The carbonyl group (C=O) in the oxo group could potentially undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the carboxylic acid group could make the compound polar and capable of forming hydrogen bonds, which could influence its solubility in different solvents .Scientific Research Applications

- Application : 7-(2,3-Dichlorophenyl)-7-oxoheptanoic acid serves as a precursor for synthesizing indole derivatives. Researchers have explored novel methods to construct indoles, particularly as moieties in selected alkaloids .

- Application : 7-(2,3-Dichlorophenyl)-7-oxoheptanoic acid can form CTCs with electron acceptors like chloranilic acid and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. These complexes have potential applications in materials science and electronics .

Indole Derivatives Synthesis

Charge Transfer Complexes

Mechanism of Action

Target of Action

It is structurally similar to 2,3-dichlorophenylpiperazine (2,3-dcpp), a compound known to interact with dopamine d2 and d3 receptors . These receptors play a crucial role in the regulation of mood and cognition.

Mode of Action

Based on its structural similarity to 2,3-dcpp, it might act as a partial agonist at dopamine d2 and d3 receptors . This means it could bind to these receptors and partially stimulate them, leading to a moderate physiological response.

Biochemical Pathways

These pathways are involved in various physiological processes, including motor control, reward, and the release of various hormones .

Pharmacokinetics

Similar compounds like 2,3-dcpp are primarily metabolized in the liver and excreted in the urine . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need to be studied further for a comprehensive understanding.

Result of Action

Based on its potential interaction with dopamine receptors, it might modulate neuronal activity and neurotransmitter release, potentially influencing mood and cognition .

properties

IUPAC Name |

7-(2,3-dichlorophenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O3/c14-10-6-4-5-9(13(10)15)11(16)7-2-1-3-8-12(17)18/h4-6H,1-3,7-8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIYJOMOWVOTHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)CCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645411 | |

| Record name | 7-(2,3-Dichlorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2,3-Dichlorophenyl)-7-oxoheptanoic acid | |

CAS RN |

898791-16-7 | |

| Record name | 7-(2,3-Dichlorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.